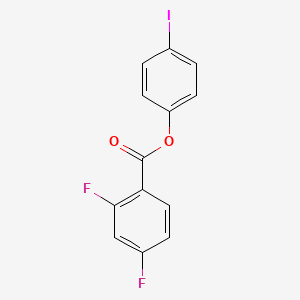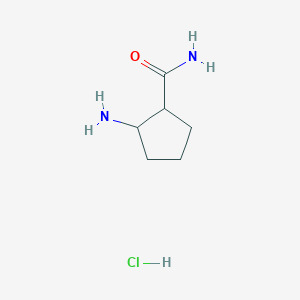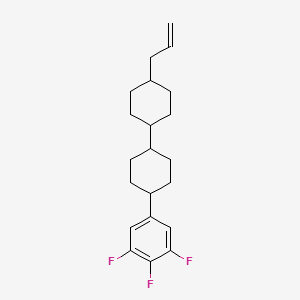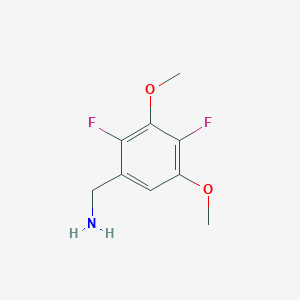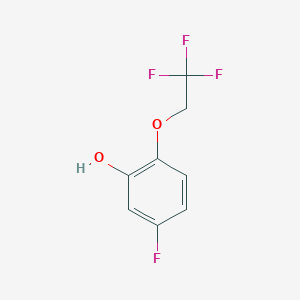![molecular formula C13H9NO2 B12846052 [4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
[4-(5-Formyl-2-furyl)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Formyl-2-furyl)phenyl]acetonitrile is an organic compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol It features a furan ring substituted with a formyl group and a phenyl ring attached to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Formyl-2-furyl)phenyl]acetonitrile typically involves the reaction of 5-formyl-2-furylboronic acid with 4-bromophenylacetonitrile under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(5-Formyl-2-furyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: [4-(5-Carboxy-2-furyl)phenyl]acetonitrile.
Reduction: [4-(5-Hydroxymethyl-2-furyl)phenyl]acetonitrile.
Substitution: [4-(5-Formyl-2-furyl)phenyl]acetamide.
Applications De Recherche Scientifique
[4-(5-Formyl-2-furyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(5-Formyl-2-furyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(5-Methyl-2-furyl)phenyl]acetonitrile: Similar structure but with a methyl group instead of a formyl group.
[4-(5-Hydroxy-2-furyl)phenyl]acetonitrile: Contains a hydroxyl group instead of a formyl group.
[4-(5-Carboxy-2-furyl)phenyl]acetonitrile: Features a carboxyl group instead of a formyl group.
Uniqueness
[4-(5-Formyl-2-furyl)phenyl]acetonitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H9NO2 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-[4-(5-formylfuran-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
Clé InChI |
WIDHTLLLUZYJOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC#N)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


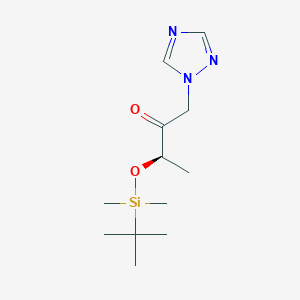
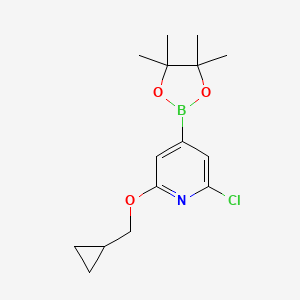
![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)
![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
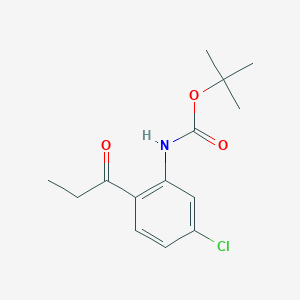
![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
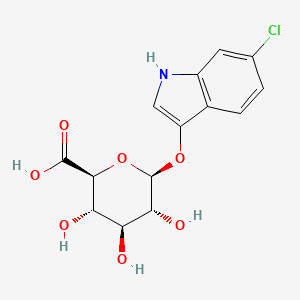
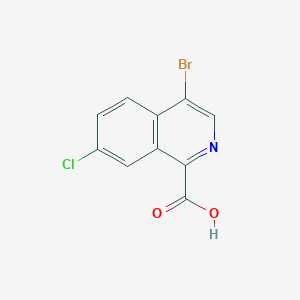
![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
